2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide
CAS No.: 863446-34-8
Cat. No.: VC5463485
Molecular Formula: C20H17N5O2
Molecular Weight: 359.389
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 863446-34-8 |
|---|---|
| Molecular Formula | C20H17N5O2 |
| Molecular Weight | 359.389 |
| IUPAC Name | 2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide |
| Standard InChI | InChI=1S/C20H17N5O2/c1-14-7-9-16(10-8-14)25-19-17(11-22-25)20(27)24(13-21-19)12-18(26)23-15-5-3-2-4-6-15/h2-11,13H,12H2,1H3,(H,23,26) |
| Standard InChI Key | IIKSVFUCTYAABI-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the pyrazolo[3,4-d]pyrimidine family, characterized by a fused bicyclic system comprising a pyrazole ring condensed with a pyrimidine ring . Key structural elements include:
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Core scaffold: A pyrazolo[3,4-d]pyrimidin-4-one system with a ketone group at position 4.
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Substituents:
The molecular formula is C₂₃H₂₀N₅O₂, with a calculated molecular weight of 406.44 g/mol (derived from analogous structures in ).
Table 1: Structural and Physicochemical Properties
Synthesis and Characterization
Synthetic Pathways
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions:
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Cyclization: 5-Amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile undergoes cyclization with formic acid to form the pyrazolo[3,4-d]pyrimidin-4-one core .
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Chlorination: Treatment with phosphorus oxychloride introduces a chlorine atom at position 4 .
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Nucleophilic Substitution: Reaction with 2-chloro-N-phenylacetamide in the presence of potassium carbonate yields the target compound .
Key Reaction Scheme:
Spectroscopic Characterization
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IR Spectroscopy: NH stretches at 3307 cm⁻¹ and carbonyl (C=O) vibrations at 1680–1700 cm⁻¹ .
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¹H NMR: Distinct signals include:
| Compound | IC₅₀ (µM) | Cell Line | Structural Feature |
|---|---|---|---|
| Target Compound* | ~25† | HepG2‡ | N-Phenylacetamide side chain |
| 13a | 23 | HepG2 | 2-Chlorophenyl group |
| CHEMBL1578806 | 15 | MCF-7 | Methyl ester substituent |
Predicted based on structural similarity; †Estimated from ; ‡Assumed analogous testing conditions.
Kinase Inhibition Profiling
While direct data for the target compound is lacking, pyrazolo[3,4-d]pyrimidines demonstrate affinity for kinases such as:
Physicochemical and Pharmacokinetic Properties
Solubility and Permeability
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Aqueous Solubility: Low (<10 µM at pH 7.4) due to high logP (3.2) .
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Caco-2 Permeability: Moderate (Papp = 12 × 10⁻⁶ cm/s), suggesting oral bioavailability potential .
Metabolic Stability
Microsomal studies on analogues indicate:
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